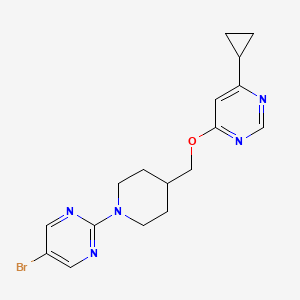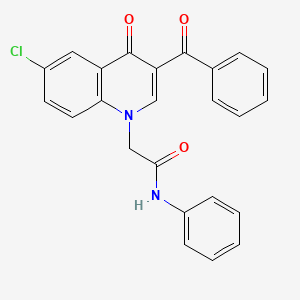![molecular formula C11H7N3OS2 B2974431 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 338779-38-7](/img/structure/B2974431.png)
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thienopyrimidinones and has been found to exhibit anti-inflammatory and neuroprotective properties.
Scientific Research Applications
Synthesis and Properties
- This compound and its derivatives are involved in synthetic chemistry research, focusing on the synthesis of heterocyclic compounds. For instance, Hübsch and Pfleiderer (1988) discussed the synthesis of various substituted dihydro-2-thioxopteridin-4(3H)-ones, showcasing their susceptibility to nucleophilic additions due to a quinonoid cross-conjugated π-electron system (Hübsch & Pfleiderer, 1988).
Antitumor and Cytotoxic Activities
- The cytotoxic activities of derivatives against cancerous cell lines, such as liver and breast cancer cells, have been studied. Kökbudak et al. (2020) explored the synthesis and cytotoxic activity of new derivatives, providing insights into their potential as anticancer agents (Kökbudak et al., 2020).
Quantum Chemical Calculations
- Research includes quantum chemical calculations to understand the molecular properties of these compounds. Such studies aid in the rational design of new derivatives with enhanced biological activities (Kökbudak et al., 2020).
Heterocyclic Chemistry
- Derivatives of this compound serve as key intermediates in the synthesis of complex heterocyclic structures, which have implications in drug discovery and development. For example, Hassaneen et al. (2003) discussed the synthesis of polyfunctional fused heterocyclic compounds via reactions with indene-1,3-diones, highlighting the versatility of these compounds in organic synthesis (Hassaneen et al., 2003).
Antimicrobial Activities
- The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have been evaluated, indicating potential applications in developing new antimicrobial agents. For instance, Kostenko et al. (2008) synthesized a series of derivatives and assessed their antistaphylococcal activity, underscoring the therapeutic potential of these compounds (Kostenko et al., 2008).
Mechanism of Action
Target of Action
It has been found to exhibit broad-spectrum antibacterial and antifungal activity , suggesting that it may target key proteins or enzymes in these organisms.
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their normal function, leading to the observed antimicrobial effects
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the compound’s bioavailability.
Result of Action
The compound has been found to have broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that the compound is effective at inhibiting the growth of a variety of bacterial and fungal species.
properties
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h1-6H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKZEXZZSNLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)




![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)